Tert-butyl 5-formyl-1,2,3,4-tetrahydropyridine-1-carboxylate
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Overview
Description
Tert-butyl 5-formyl-1,2,3,4-tetrahydropyridine-1-carboxylate: is an organic compound with the molecular formula C11H17NO3 and a molecular weight of 211.26 g/mol . It is a derivative of tetrahydropyridine, featuring a formyl group at the 5-position and a tert-butyl ester at the 1-position. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-formyl-1,2,3,4-tetrahydropyridine-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 1,2,3,4-tetrahydropyridine.
Formylation: The formyl group is introduced at the 5-position using formylating agents like formic acid or formyl chloride under controlled conditions.
Esterification: The final step involves the esterification of the carboxyl group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-formyl-1,2,3,4-tetrahydropyridine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Tert-butyl 5-carboxy-1,2,3,4-tetrahydropyridine-1-carboxylate.
Reduction: Tert-butyl 5-hydroxymethyl-1,2,3,4-tetrahydropyridine-1-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 5-formyl-1,2,3,4-tetrahydropyridine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 5-formyl-1,2,3,4-tetrahydropyridine-1-carboxylate involves its interaction with specific molecular targets. The formyl group can participate in various chemical reactions, such as nucleophilic addition, which can modify the activity of enzymes or receptors. The tert-butyl ester group provides stability and lipophilicity, enhancing the compound’s ability to interact with lipid membranes and other hydrophobic environments .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 5-formyl-3,4-dihydropyridine-1-carboxylate
- Tert-butyl 5-formyl-3-methyl-1,2,3,4-tetrahydropyridine-1-carboxylate
Uniqueness
Tert-butyl 5-formyl-1,2,3,4-tetrahydropyridine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
tert-butyl 5-formyl-3,4-dihydro-2H-pyridine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-6-4-5-9(7-12)8-13/h7-8H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJWVOLTYVYRPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(=C1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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